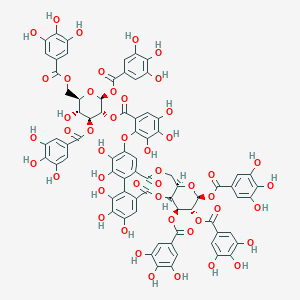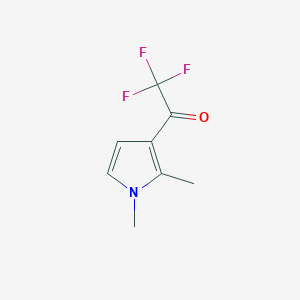
Ethyl 4-acetoxy-2-(ethylthio)-6,7-difluoroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-acetoxy-2-(ethylthio)-6,7-difluoroquinoline-3-carboxylate is a chemical compound that belongs to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse biological activities and are often used as key intermediates in the synthesis of pharmaceuticals, including antimalarial, antibacterial, and anticancer agents.
Synthesis Analysis
The synthesis of quinoline derivatives often involves the formation of the quinoline ring through various methods such as the Friedländer synthesis, Skraup synthesis, or through the cyclocondensation of isatoic anhydride with ethyl acetoacetate as described in paper . In this case, the synthesis of ethyl 4-acetoxy-2-(ethylthio)-6,7-difluoroquinoline-3-carboxylate could potentially involve the chlorination of a related compound followed by deacetylation and intramolecular cyclization reactions, as mentioned in paper .
Molecular Structure Analysis
The molecular structure of ethyl 4-acetoxy-2-(ethylthio)-6,7-difluoroquinoline-3-carboxylate would include a quinoline core with fluorine atoms at the 6 and 7 positions, an ethylthio group at the 2 position, an acetoxy group at the 4 position, and an ester group at the 3 position. The presence of electronegative fluorine atoms could influence the electronic distribution within the molecule, potentially affecting its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including nucleophilic substitution, cyclocondensation, and reactions with hydrazine derivatives to form complex heterocycles, as seen in paper . The specific reactivity of ethyl 4-acetoxy-2-(ethylthio)-6,7-difluoroquinoline-3-carboxylate would depend on the functional groups present and the conditions applied, such as those used in the synthesis of other quinoline derivatives in papers and .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives like ethyl 4-acetoxy-2-(ethylthio)-6,7-difluoroquinoline-3-carboxylate would include their melting points, solubility in various solvents, and stability under different conditions. These properties are crucial for the practical application of these compounds in chemical synthesis and pharmaceutical development. For instance, the purity and stability of similar compounds were analyzed using HPLC in paper , and the presence of specific impurities was identified as a concern for large-scale production.
Scientific Research Applications
Synthesis of Quinoline Derivatives
A practical synthesis of ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate, a key intermediate for new tricyclic quinolones, involves the chlorination of ethyl 4-acetoxy-2-(ethylthio)-6,7-difluoroquinoline-3-carboxylate. This synthesis route highlights the compound's role in developing new quinolone antibiotics with potential application in treating bacterial infections (Matsuoka et al., 1997).
Anticancer Assessment of Quinoline Derivatives
In the realm of anticancer research, modifications of quinoline derivatives, including those synthesized from ethyl 4-acetoxy-2-(ethylthio)-6,7-difluoroquinoline-3-carboxylate, have been explored for their cytotoxic activities against various cancer cell lines. Such studies aim to enhance the cytotoxic activity of quinoline compounds against specific cancer cell lines, contributing to the development of new anticancer agents (Regal et al., 2020).
Novel Syntheses of Quinolines
Research has also focused on developing new synthetic methods for quinolines, utilizing ethyl 4-acetoxy-2-(ethylthio)-6,7-difluoroquinoline-3-carboxylate as a starting material. These methods aim to improve the efficiency and practicality of synthesizing quinoline derivatives, which are crucial in medicinal chemistry for their diverse biological activities (Cheng De-jun, 2004).
properties
IUPAC Name |
ethyl 4-acetyloxy-2-ethylsulfanyl-6,7-difluoroquinoline-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO4S/c1-4-22-16(21)13-14(23-8(3)20)9-6-10(17)11(18)7-12(9)19-15(13)24-5-2/h6-7H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBUMINRQFVBQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1SCC)F)F)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444551 |
Source


|
| Record name | Ethyl 4-(acetyloxy)-2-(ethylsulfanyl)-6,7-difluoroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-acetoxy-2-(ethylthio)-6,7-difluoroquinoline-3-carboxylate | |
CAS RN |
154330-68-4 |
Source


|
| Record name | Ethyl 4-acetoxy-6,7-difluoro-2-(ethylthio)quinoline-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154330-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-(acetyloxy)-2-(ethylsulfanyl)-6,7-difluoroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(3S-cis)-(+)-2,3-Dihydro-7a-methyl-3-phenylpyrrolo[2,1-b]oxazol-5(7aH)-one](/img/structure/B142828.png)
![1-[(1S,3R)-2,2-dichloro-1,3-bis(4-methoxyphenyl)cyclopropyl]-4-phenylmethoxybenzene](/img/structure/B142829.png)





